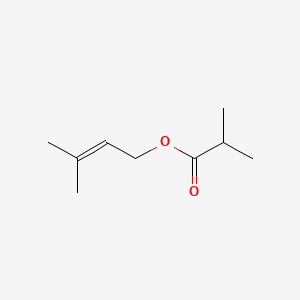

Prenyl isobutyrate

Description

Contextualization within Carboxylic Acid Esters and Hemiterpenoid Chemistry

Prenyl isobutyrate is fundamentally a carboxylic acid ester, a class of organic compounds formed from the reaction of a carboxylic acid with an alcohol. vulcanchem.comebsco.com Esters are ubiquitous in both nature and industry, widely recognized for contributing to the natural aromas of fruits and flowers and for their use as solvents. wikipedia.org The synthesis of esters, known as esterification, is a cornerstone of organic chemistry, valued for its versatility in creating a vast array of functional molecules. researchgate.netsolubilityofthings.com

The compound also belongs to the hemiterpenoids, which are the simplest class of terpenes, each derived from a single five-carbon isoprene (B109036) unit. mdpi.commdpi.combyjus.com Terpenoids are a massive and diverse family of natural products responsible for many of the characteristic flavors and scents of plants. numberanalytics.comresearchgate.net Hemiterpenes, specifically, are often volatile compounds; however, they are generally found in nature less frequently than larger terpenes like monoterpenes and sesquiterpenes, making them interesting targets for chemical synthesis. aip.orgaip.org The study of hemiterpenes and their derivatives, such as this compound, is driven by their potential application as fragrance components and as building blocks in more complex syntheses. aip.orgresearchgate.net

Academic Significance in Chemical Synthesis and Natural Product Studies

The academic importance of this compound stems from its role as both a synthetic target and a natural product. Its synthesis presents a practical platform for exploring and optimizing esterification reactions. Research has detailed efficient methods for its production, including the reaction between 2-methylpropanoic acid and prenyl bromide, or the esterification of isobutyric acid with 3-methyl-2-buten-1-ol (B147165) (prenol). vulcanchem.commdpi.comaip.org These synthetic routes are significant as they provide accessible pathways to a molecule that is otherwise difficult to obtain in large quantities from natural sources. aip.orgresearchgate.net

In the realm of natural product studies, the identification of this compound in the essential oil of Cladanthus eriolepis underscores its relevance. aarinena.org The study of such naturally occurring compounds is crucial for understanding plant biochemistry and for discovering new molecules with valuable properties. Because many hemiterpene esters are sought after for the flavor and fragrance industry, the development of synthetic methods to produce nature-identical compounds like this compound is a significant area of academic and industrial research. aip.orgresearchgate.net

Overview of Research Trajectories for this compound and Related Molecules

Current and future research involving this compound and structurally similar molecules extends into several advanced areas of chemistry and biochemistry. For this compound itself, investigations have pointed towards potential anti-inflammatory and anti-tumor attributes, making it a molecule of interest for further study in medicinal chemistry. ontosight.ai Its structure suggests possible interactions with enzymes or proteins within cellular signaling pathways, opening avenues for its use as a chemical probe to study biological processes. ontosight.ai

The broader research trajectory includes the synthesis and study of a wide range of related molecules. This encompasses other hemiterpene esters, such as prenyl cinnamate (B1238496) and prenyl methylbutyrate, which are often synthesized alongside this compound for evaluation in the fragrance industry. mdpi.comaip.org Furthermore, the prenyl group is a fundamental component of larger isoprenoid structures that are central to the vital biological process of protein prenylation. ontosight.ainih.gov This process, involving the attachment of farnesyl or geranylgeranyl groups to proteins like those in the Ras family, is critical for protein function and is a major target in cancer research. nih.govumn.eduresearchgate.net While this compound is not directly involved, the synthesis of related prenylated esters and peptides serves as a crucial tool for creating chemical probes to investigate the enzymes and mechanisms of protein prenylation. umn.edu

Table 2: Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 76649-23-5 | vulcanchem.com |

| IUPAC Name | 3-methylbut-2-enyl 2-methylpropanoate | vulcanchem.com |

| PubChem CID | 173535 | PubChem |

| InChIKey | YSJHMPXIMIOXGU-UHFFFAOYSA-N | PubChem |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJHMPXIMIOXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072841 | |

| Record name | 3-Methylbut-2-enyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity buttery aroma | |

| Record name | Prenyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1806/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1806/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.887-0.896 | |

| Record name | Prenyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1806/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76649-23-5 | |

| Record name | Prenyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76649-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3-methyl-2-buten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-2-enyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-enyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W5A030WDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prenyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Mechanistic Investigations of Prenyl Isobutyrate

Established Chemical Synthesis Pathways

The creation of prenyl isobutyrate is accessible through well-documented chemical reactions, primarily involving nucleophilic substitution or catalyzed esterification.

A straightforward and effective method for synthesizing this compound involves a two-step sequence. aip.orgmdpi.com This process begins with an acid-base reaction to generate a nucleophile, which then reacts with a suitable prenyl source in a nucleophilic substitution step. aip.org

The general mechanism commences with the deprotonation of isobutyric acid using a base, such as sodium bicarbonate, in a suitable solvent like dimethylformamide (DMF). aip.org This acid-base reaction yields the corresponding sodium isobutyrate, which acts as the carboxylate nucleophile. aip.org The subsequent step is a nucleophilic substitution reaction where the isobutyrate anion attacks an electrophilic prenyl source, displacing a leaving group to form the final ester product, this compound. aip.org

In this synthetic protocol, 1-bromo-3-methyl-2-butene, commonly known as prenyl bromide, is widely utilized as the prenyl source. aip.org The bromine atom is an effective leaving group, which facilitates the nucleophilic attack by the carboxylate anion. chemguide.co.uk The reaction is a type of bimolecular nucleophilic substitution (SN2) reaction. gacbe.ac.inmasterorganicchemistry.com The nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the ester and the expulsion of the bromide ion. chemguide.co.uklibretexts.org

Research has demonstrated that this two-step synthesis can be conveniently carried out at room temperature. aip.org The use of dimethylformamide (DMF) as a solvent is common for this type of reaction. mdpi.com Studies synthesizing a series of hemiterpene esters, including this compound, have reported good yields under these conditions. aip.org

| Hemiterpene Ester | Carboxylic Acid Source | Reported Yield |

|---|---|---|

| Prenyl cinnamate (B1238496) | 3-phenyl-2-propenoic acid | 91% |

| Prenyl methylbutyrate | 2-methylbutanoic acid | 83% |

| This compound | 2-methylpropanoic acid (Isobutyric acid) | Good Yield |

Table 1. Reported yields for hemiterpene esters synthesized via the two-step nucleophilic substitution protocol. Data sourced from a study by Putri and Santoso (2019). aip.org

An alternative to the nucleophilic substitution pathway is the direct esterification of isobutyric acid with prenyl alcohol (3-methyl-2-buten-1-ol). This transformation is typically catalyzed by a strong acid in a process known as Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org

In this equilibrium-controlled reaction, a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of isobutyric acid. masterorganicchemistry.commdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, through azeotropic distillation. wikipedia.orgbyjus.com While most primary and secondary alcohols are suitable, tertiary alcohols like prenol's isomer (3-methyl-3-buten-1-ol) can be prone to elimination reactions under strong acidic conditions. wikipedia.org

The structure of the prenyl group, an allylic system, introduces the potential for regioisomers. The reaction of a nucleophile with prenyl bromide could theoretically occur at the primary carbon (C1, α-position) or the tertiary carbon (C3, γ-position) if an SN1-like mechanism with a delocalized carbocation intermediate were operative. masterorganicchemistry.com

However, the reaction between a relatively soft nucleophile like a carboxylate anion and a primary allylic halide such as prenyl bromide proceeds predominantly through a concerted SN2 mechanism. gacbe.ac.in This mechanism involves a backside attack on the electrophilic carbon bearing the leaving group. masterorganicchemistry.comlibretexts.org Due to steric hindrance at the more substituted tertiary carbon, the attack occurs almost exclusively at the less hindered primary carbon. gacbe.ac.in This results in a highly regioselective synthesis, yielding this compound with minimal formation of the isomeric tertiary ester. gacbe.ac.in Stereoselectivity is not a factor in this specific reaction as no new chiral centers are formed.

Role of Prenyl Bromide as a Prenyl Source

Catalytic Approaches in Isobutyrate Esterification

Biocatalytic and Biosynthetic Approaches to this compound and Derivatives

Modern synthetic chemistry increasingly looks to biocatalysis for greener and more selective methods. The synthesis of this compound and related compounds can be approached using enzymes.

Lipases are a class of enzymes that can catalyze esterification reactions, often with high selectivity and under mild conditions. mdpi.com The enzymatic synthesis of flavor esters, such as isoamyl butyrate (B1204436), has been extensively studied and optimized. nih.govnih.gov This approach can be applied to this compound by reacting isobutyric acid or a simple ester thereof (via transesterification) with prenyl alcohol in a suitable solvent system, catalyzed by an immobilized lipase (B570770). mdpi.comnih.govnih.gov For example, the transesterification of vinyl ferulate with prenol has been successfully catalyzed by feruloyl esterases, demonstrating the feasibility of forming prenyl esters enzymatically. nih.govtarosdiscovery.com Optimization of parameters such as enzyme concentration, substrate molar ratio, and temperature is crucial for maximizing the yield. nih.govresearchgate.net

From a biosynthetic perspective, terpenoids are naturally assembled from five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). neliti.comscribd.com Enzymes known as prenyltransferases catalyze the attachment of prenyl groups (derived from DMAPP or its longer-chain homologs like geranyl diphosphate and farnesyl diphosphate) to various acceptor molecules. numberanalytics.comuliege.benih.govmdpi.com While direct biosynthesis of this compound in a single organism is not prominently documented, the enzymatic machinery for producing both the prenyl moiety and short-chain acyl groups exists in nature. neliti.comnih.gov Metabolic engineering could potentially be used to construct a microbial cell factory that combines a pathway for isobutyric acid production with the activity of an alcohol acyltransferase or a suitable esterase capable of joining it to prenol, which itself is derived from the isoprenoid pathway precursor DMAPP. neliti.comnih.gov

Exploration of Enzymatic Synthesis Pathways

The synthesis of short-chain flavor esters, such as this compound, through enzymatic pathways represents a significant area of green chemistry, offering an alternative to traditional chemical methods. scielo.br Biocatalysis, particularly using lipases, is a prominent strategy for producing these esters under mild conditions, which often results in high-purity products with fewer side reactions. mdpi.com Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification, the reverse of their natural hydrolytic function, in environments with low water activity. scielo.br This capability is widely exploited for the synthesis of various flavor and fragrance esters. bohrium.comresearchgate.net

The enzymatic synthesis of a prenyl ester involves the reaction between an alcohol (prenol, or 3-methyl-2-buten-1-ol) and a carboxylic acid (isobutyric acid) or its derivative. Immobilized lipases are frequently employed as they offer enhanced stability and reusability. nih.gov For instance, lipases such as Candida antarctica Lipase B (CaLB), known for its high catalytic activity and broad thermostability, are extensively studied for esterification reactions. mdpi.com Studies on analogous systems, such as the synthesis of other short-chain esters, demonstrate the feasibility of this approach. For example, lipases have been successfully used to catalyze the esterification of alcohols like ethanol, butanol, and isoamyl alcohol with short-chain fatty acids like butyric and caproic acid. bohrium.comnih.gov

The reaction conditions, including temperature, solvent, and water content, are critical for optimizing ester yield. While lipase-catalyzed reactions can be performed in various media, including organic solvents, biphasic systems, or even solvent-free systems, the choice of medium affects enzyme activity and productivity. nih.gov For example, the synthesis of butyl butyrate using a lipase from rape seed yielded optimal results at 25°C in hexane. researchgate.net Similarly, a whole-cell biocatalyst from E. coli expressing a novel lipase showed the highest activity at 40°C with a 10% water content (w/w) for producing esters like isoamyl acetate. nih.gov Although direct studies on the lipase-catalyzed synthesis of this compound are not extensively detailed, the principles established from the synthesis of other flavor esters, including prenyl acetate, provide a strong foundation for its potential production via this green and efficient methodology.

Microbial Transformation Studies of Prenyl Derivatives

Microbial transformation offers a powerful platform for synthesizing complex molecules and modifying chemical structures with high specificity. This approach utilizes whole microbial cells or their inherent enzymatic machinery to carry out desired chemical conversions. In the context of this compound, this involves the transformation of a prenyl derivative, such as prenol, into the final ester product.

A critical prerequisite for the microbial production of this compound is the availability of its precursor, prenol. Significant advancements have been made in the metabolic engineering of microorganisms like Escherichia coli to produce prenol from renewable sugars. nih.gov One strategy involves engineering the heterologous mevalonate (B85504) (MVA) pathway to produce the key intermediates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then hydrolyzed by phosphatases to yield isoprenol and prenol. nih.gov By selecting specific hydrolases, such as ADP-ribose pyrophosphatases from E. coli (EcNudF) or Bacillus subtilis (BsNudF), the production can be directed with high specificity towards either prenol or its isomer, isoprenol. nih.govresearchgate.net Another patented method describes a biosynthetic pathway in a recombinant microorganism that converts 3-methylcrotonyl-CoA into prenol through the action of an aldehyde dehydrogenase and an alcohol dehydrogenase. google.comgoogle.com

Once prenol is produced, it can be esterified to this compound. While direct microbial transformation of prenol to this compound is a specific target, broader studies demonstrate the capability of microbes to modify prenylated compounds. For instance, fungi such as Mucor hiemalis have been shown to effectively glucosylate prenylated flavonoids, indicating a robust enzymatic system for modifying molecules containing a prenyl group. The use of whole-cell biocatalysts, such as recombinant E. coli expressing lipases, has proven efficient for synthesizing various short-chain flavor esters. nih.gov These systems can be recycled and show excellent tolerance to substrates like alcohols and short-chain fatty acids, making them promising for industrial applications. nih.gov This body of work suggests that a two-step approach—first, the microbial production of prenol, followed by an enzymatic or whole-cell microbial esterification with isobutyric acid—is a viable strategy for the bio-based synthesis of this compound.

Isoprenoid and Terpenoid Biosynthesis Precursors (e.g., Dimethylallyl Diphosphate, Isopentenyl Diphosphate)

All isoprenoids, the largest class of natural products, are synthesized from two simple five-carbon (C5) building blocks: Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP) . nih.govcreative-proteomics.com These molecules are the universal precursors for the vast array of terpenes and terpenoids found across all kingdoms of life. The "prenyl" group in this compound is derived directly from these fundamental units.

Organisms utilize two distinct and independent biosynthetic pathways to produce IPP and DMAPP:

The Mevalonate (MVA) Pathway: This pathway is the primary route for isoprenoid synthesis in animals, fungi, archaea, and in the cytosol of plants. creative-proteomics.comasm.org It begins with Acetyl-CoA, which undergoes a series of enzymatic reactions to form the key C6 intermediate, mevalonic acid (MVA). google.com This is subsequently phosphorylated twice and decarboxylated to yield IPP. researchgate.net

The Methylerythritol Phosphate (MEP) Pathway: Also known as the non-mevalonate pathway, this route is found in most bacteria, green algae, and in the plastids of higher plants. creative-proteomics.comasm.org The MEP pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov It proceeds through a different set of intermediates to produce IPP and DMAPP. In plants, the MEP pathway is responsible for the synthesis of hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). nih.gov

The isomerization of the less reactive IPP to the more electrophilic DMAPP is a critical, rate-limiting step in isoprenoid biosynthesis. utupub.fi This reversible reaction is catalyzed by the enzyme Isopentenyl Diphosphate Isomerase (IDI) . researchgate.netutupub.fi DMAPP serves as the initial allylic diphosphate that primes the subsequent chain-elongation reactions. scielo.br It acts as the first "prenyl" donor, condensing with one or more IPP units to form longer-chain prenyl diphosphates like geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). nih.gov For the synthesis of the C5 prenyl group itself, DMAPP is the key precursor, which can be hydrolyzed by phosphatases to yield prenol, the alcohol moiety of this compound. nih.gov

Table 1: Key Biosynthetic Pathways for Isoprenoid Precursors

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-Phosphate |

| Key Intermediate | Mevalonic Acid (MVA) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| End Products | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) |

| Cellular Location | Cytosol (in plants and animals), Fungi, Archaea | Plastids (in plants), Bacteria, Algae |

| Associated Products | Sterols, Sesquiterpenes (in plants) | Monoterpenes, Diterpenes, Carotenoids (in plants) |

Advanced Spectroscopic and Chromatographic Characterization of Prenyl Isobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like prenyl isobutyrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of its structure. vulcanchem.comajol.info

Predicted ¹H NMR data reveals characteristic signals corresponding to the different proton environments within the molecule. Similarly, predicted ¹³C NMR spectra show distinct peaks for each carbon atom, including the carbonyl carbon of the ester group. hmdb.caaip.org

A study on the synthesis of hemiterpene derivatives, including this compound, confirmed its structure using NMR spectroscopy. aip.org The analysis highlighted the similarity in the chemical shifts of the prenyl group across different hemiterpenes, with significant differences observed in the signals corresponding to the acid substituent, in this case, isobutyrate. aip.org

Table 1: Predicted ¹H NMR Spectral Data for this compound (Data is based on predictive models and may vary from experimental values)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Variable | Variable | Variable | Variable |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Data is based on predictive models and may vary from experimental values)

| Chemical Shift (ppm) | Assignment |

| 176.87 | C=O (Ester carbonyl) |

| 41.11 | Methine group carbon (isobutyrate) |

| 26.90 | Methylene group carbon (prenyl) |

| 16.68 | Methyl group carbon (isobutyrate) |

| 11.64 | Methyl group carbon (isobutyrate) |

| Other signals | Prenyl group carbons |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds in complex mixtures, such as essential oils. scribd.commdpi.com

In the analysis of this compound, GC-MS plays a crucial role. The gas chromatograph separates this compound from other components in a sample based on its boiling point and affinity for the chromatographic column. scribd.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. For instance, in one analysis, this compound had a retention time of 6.36 minutes. aip.org Another source lists a Kovats retention index of 1053 on a semi-standard non-polar column. nih.gov

Following separation, the compound enters the mass spectrometer, where it is ionized, and its mass-to-charge ratio (m/z) is determined, providing a molecular weight and a characteristic fragmentation pattern. vulcanchem.comaip.org GC-MS has been employed in the analysis of hop essential oils, where this compound was identified as a specific compound in certain varieties. mdpi.com The technique is also used for the determination of various flavor compounds, including related esters, in feed additives. legislation.gov.ukeuropa.eu

Table 3: GC-MS Data for this compound

| Parameter | Value | Source |

| Retention Time | 6.36 min | aip.org |

| Kovats Retention Index | 1053 | nih.gov |

| Molecular Ion Peak (m/z) | 156 | aip.org |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is invaluable for structural confirmation. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecule's structure. libretexts.orgshout.education

For this compound, the mass spectrum shows a molecular ion peak at an m/z of 156, which corresponds to its molecular weight. aip.org The fragmentation pattern is characterized by specific losses of neutral fragments from the molecular ion. Key fragment ions observed include:

m/z 141: Resulting from the loss of a methyl radical (CH₃). aip.org

m/z 128: Resulting from the loss of carbon monoxide (CO). aip.org

m/z 113: Resulting from the loss of an isopropyl radical (C₃H₇). aip.org

m/z 69: Often the base peak, corresponding to the prenyl cation. researchgate.net

The presence and relative abundance of these fragments help to confirm the presence of both the prenyl and isobutyrate moieties within the molecule. aip.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures. Besides GC, High-Performance Liquid Chromatography (HPLC) is another powerful separation technique.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are scalable and can be used for preparative separation to isolate impurities, which is crucial for ensuring the purity of the compound. sielc.com The purity of synthesized this compound can also be confirmed through flash chromatography. vulcanchem.com

In the context of complex mixtures like essential oils, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation power, allowing for the identification of a greater number of compounds compared to traditional GC-MS. mdpi.com This advanced technique has been successfully applied to the analysis of hop volatiles, where this compound was one of many identified compounds. mdpi.com

Structure Activity Relationship Sar Studies of Prenyl Isobutyrate Analogues

Design and Synthesis of Prenyl Isobutyrate Derivatives

The generation of this compound analogues for SAR studies relies on established synthetic chemistry methodologies. The design process typically focuses on creating a library of compounds with systematic variations in either the alcohol (prenyl) or carboxylic acid (isobutyrate) part of the ester.

Common synthetic strategies include:

Esterification: The most direct method involves the reaction of a prenyl alcohol derivative with an isobutyric acid derivative. Fischer esterification, using an acid catalyst, is a classic approach. Alternatively, for more sensitive substrates, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are employed to form the ester bond under milder conditions. nih.gov

Acylation: Reaction of a prenyl alcohol derivative with an acyl chloride, like isobutyryl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is another efficient method for synthesizing the target esters. nih.gov

Alkylation: In some synthetic routes, the isobutyrate portion can be alkylated with a suitable prenyl-containing electrophile. For instance, the base-catalyzed alkylation of methyl isobutyrate can be a key step in constructing more complex molecular frameworks. arkat-usa.org

Researchers design derivatives to explore various structural properties. For the prenyl group, this may include altering the chain length, introducing or moving the double bond, or adding functional groups. For the isobutyrate moiety, variations might include changing the degree of branching, extending the alkyl chain, or introducing cyclic structures. nih.govnih.gov For example, in studies on DDB (dimethylenedioxybiphenyl-2,2′-dicarboxylate) analogues, a wide range of ester side chains were synthesized to probe the SAR, including isobutyrate, pivalate (B1233124), and unsaturated prenyl-like substituents. nih.gov

Influence of Prenyl Group Modifications on Molecular Interactions

The prenyl group, an isoprenoid unit, is a common feature in many naturally occurring compounds and is known to be crucial for their biological activity. conicet.gov.ar Its lipophilic nature significantly influences a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

Key findings from SAR studies on related prenylated compounds include:

Chain Length and Lipophilicity: The length of the prenyl chain directly impacts the molecule's lipophilicity. Studies on O-prenylated coumarins have shown that increasing the chain length (e.g., from prenyl to farnesyl) can enhance cytotoxic properties by facilitating penetration into cells. nih.gov This suggests that the hydrophobic interactions provided by the prenyl group are critical for activity.

Unsaturation: The double bond in the prenyl group can be important for activity. In a study of DDB analogues designed as chemosensitizing agents, an unsaturated 3-methylbut-2-enoate (B8612036) (a prenyl-like substituent) led to a greater effect compared to many saturated ester groups. nih.gov This indicates that the rigidity and electronic properties of the double bond may contribute to a more favorable binding conformation.

Substitution Position: The position of the prenyl group on a core scaffold can dramatically alter activity. SAR studies on prenylated coumarins demonstrated that substitution at the C6 position resulted in better anticancer activity compared to substitution at the C8 position. nih.gov Acyclic prenyl residues at certain positions, however, have been shown to produce only slight variations in the inhibitory activity of P-glycoprotein (Pgp). conicet.gov.ar

The presence of a prenyl group can enrich the structural diversity of compounds, often leading to enhanced bioactivity and bioavailability. researchgate.net

Table 1: Effect of Prenyl and Prenyl-like Group Modifications on Biological Activity in Analogue Systems

| Core Scaffold | Modification | Observed Effect | Reference |

| Coumarin (B35378) | Lengthening prenyl chain (e.g., to farnesyl) | Increased lipophilicity and cytotoxicity | nih.gov |

| Coumarin | Isopentenyl group at C6 | Important for anti-HIV RT effect | nih.gov |

| DDB | Unsaturated 3-methylbut-2-enoate ester | Increased chemosensitizing effect vs. saturated esters | nih.gov |

| Coumarin | Acyclic prenyl residue at C6 or C8 | Only slight variation in Pgp inhibitory activity | conicet.gov.ar |

Effect of Isobutyrate Moiety Variations on Compound Activity

The isobutyrate moiety, characterized by its branched alkyl structure, also plays a defining role in the molecule's interaction with biological targets. Variations in this part of the molecule can significantly affect binding affinity and specificity.

SAR studies focusing on the ester group have revealed the following trends:

Branching and Steric Bulk: The branched nature of the isobutyrate group is often a key contributor to activity. In studies of DDB analogues, bulky groups in the ester side chain, such as isobutyrate (isopropyl) and pivalate (tert-butyl), were associated with significant activity. nih.gov The steric bulk can be crucial for achieving optimal van der Waals contacts within a binding site.

Comparison with Linear Chains: The activity of isobutyrate derivatives is often compared to that of linear-chain esters. In one study, a two-carbon linear ester chain was found to be the minimum requirement for chemosensitizing activity, while longer chains (more than five carbons) led to reduced or no activity. nih.gov This highlights a specific "sweet spot" for the size and shape of the ester group.

Isomeric Effects: Even subtle changes, such as the arrangement of methyl groups, can have a substantial impact. For instance, in one assay on DDB analogues, 2-methylbutyrate (B1264701) (iso-butyl) was found to be the most potent derivative against taxol resistance, while pivalate (tert-butyl) and pentanoate (n-butyl) were most effective against vincristine (B1662923) resistance. nih.gov

These findings underscore the importance of the size, shape, and steric hindrance of the isobutyrate moiety for fine-tuning the biological activity of the compound.

Table 2: Comparative Activity of Different Ester Moieties in DDB Analogue Studies

| Ester Moiety (R group) | Structure | Relative Activity/Finding | Reference |

| Isobutyrate | -isopropyl | Displayed significant chemosensitizing activity. | nih.gov |

| Pivalate | -tert-butyl | Displayed significant chemosensitizing activity, similar to isobutyrate. | nih.gov |

| 2-Methylbutyrate | -iso-butyl | Most potent for reversing taxol resistance. | nih.gov |

| Pentanoate | -n-butyl | Most potent for reversing vincristine resistance. | nih.gov |

| Ethyl | -ethyl | Considered the minimum linear chain length for activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that drive activity.

For classes of compounds related to this compound analogues, QSAR studies have been instrumental. For example, 3D-QSAR models have been developed for a series of natural and synthetic coumarins to evaluate their ability to inhibit P-glycoprotein (Pgp)-mediated drug efflux. conicet.gov.ar These models have demonstrated that:

Hydrophobicity and Bulk: A hydrophobic, bulky group is favorable at certain positions, which aligns with the observed activity of isobutyrate and other branched esters. conicet.gov.ar

Steric and Electrostatic Effects: The models can quantify the importance of steric and electrostatic fields. For instance, dihydrofuran moieties on a coumarin ring were shown to confer favorable steric and electrostatic effects for activity. conicet.gov.ar

Combined approaches using pharmacophore modeling, molecular docking, and 3D-QSAR are powerful tools for studying inhibitors of biological targets like the ABCB1 transporter. nih.gov These models help to visualize how ligands interact with binding sites and explain the structural basis for the observed SAR, guiding the rational design of more potent and selective analogues.

Ecological and Chemosensory Roles of Prenyl Isobutyrate

Occurrence and Emission in Biological Systems

Prenyl isobutyrate is a naturally occurring compound found in various biological systems, particularly in plants. researchgate.net It is classified as a hemiterpene derivative, which are compounds that can be challenging to isolate from natural plant products. acs.orgresearchgate.net The compound has been identified as a volatile component in aroma hops (Humulus lupulus L.) and is also found in wormwood oil. nih.govnih.gov

Its presence is notable in floral nectar, where it contributes to the complex scent profile. plos.orglookchem.com Microorganisms that colonize floral nectar, such as specialized yeasts, can significantly alter the nectar's chemical composition by metabolizing its sugars and amino acids. plos.org This metabolic activity leads to the emission of a diverse array of volatile organic compounds (VOCs), including this compound. plos.org The specific VOC profile, and thus the emission of this compound, is dependent on both the chemical makeup of the nectar and the particular yeast species present. plos.org

Role as a Semiochemical and Volatile Organic Compound (VOC)

As a volatile organic compound (VOC), this compound participates in chemical communication between organisms, a role known as a semiochemical. plos.org VOCs are key components of the chemical phenotype of plants and can be strongly influenced by the microorganisms they host, such as those in nectar. plos.org

In the context of floral nectar, the blend of VOCs, including this compound, creates a scent that can be detected by insects. This scent acts as a chemical cue, influencing insect behavior. The volatile profile of nectar fermented by different yeast species shows distinct separation in chemical analyses, with this compound being one of the identifying compounds that contributes to this differentiation. These yeast-produced odors can serve as learning cues for nectar-foraging insects, guiding them to food sources. plos.org

Interactions with Biological Receptors and Signaling Pathways

The ecological roles of volatile compounds like this compound are mediated through their interaction with the olfactory systems of other organisms, particularly insects. Olfaction in insects is driven by the detection of chemical cues by various receptors, including odorant receptors (ORs), which are located on the dendrites of olfactory sensory neurons. These receptors are typically composed of a highly conserved co-receptor subunit (Orco) and a variable odorant selectivity subunit, which determines which specific compounds the neuron will respond to. When a volatile molecule like an ester binds to a specific receptor, it triggers a signal transduction cascade, ultimately leading to a behavioral response in the insect, such as attraction or repulsion.

While the general mechanisms of how prenylated compounds and other molecules interact with signaling pathways have been studied, specific research identifying the precise biological receptors and signaling pathways that are activated by this compound is limited in the available literature. Studies have investigated the interaction of its precursor, prenol, with signaling pathways in the nematode C. elegans, but this does not directly describe the interactions of this compound itself.

Bioactivity in Ecological Contexts

The bioactivity of various natural ester compounds has been evaluated against plant-parasitic nematodes. One area of investigation has been the activity of these compounds against the pine wood nematode (Bursaphelenchus xylophilus), a significant pathogen of coniferous trees.

In a study evaluating 28 different ester compounds, several showed strong nematicidal activity against B. xylophilus at a concentration of 1 mg/mL, while other esters showed weak activity. While this compound was among the types of compounds considered for their potential nematicidal properties, specific data detailing high mortality rates from this particular compound against B. xylophilus are not specified in the referenced studies. For instance, a related but distinct compound, 3-methyl-2-butenyl (B1208987) 2-methylbutanoate, was found to have an LC50 value of 0.0402 mg/mL against the nematode. researchgate.net

The presence and concentration of this compound in floral nectar, often as a result of yeast fermentation, can influence the foraging behavior of insects, particularly parasitoids that feed on nectar. plos.org The alteration of nectar's scent profile by yeast metabolites can change its attractiveness to these insects.

Table 1: Emission of this compound from Yeast-Fermented Synthetic Nectars Data sourced from a study on nectar composition and yeast fermentation. plos.org Emission values are peak areas (x10^5) ± SE. Nectar types: LL (low amino acid, low sugar), LH (low amino acid, high sugar), HL (high amino acid, low sugar), HH (high amino acid, high sugar). ND = Not Detected.

| Nectar Type | Fermented by M. gruessii | Fermented by M. reukaufii |

| Control (Unfermented) | 43.5 ± 8.5 | 43.5 ± 8.5 |

| LL | 86.5 ± 16.1 | ND |

| LH | 344 ± 216 | 27.1 ± 11.9 |

| HL | 212 ± 21.2 | 40.5 ± 33.1 |

| HH | ND | ND |

Current research indicates that this compound is a metabolic byproduct of microbial activity rather than an agent that modulates microbial communities. plos.org Specialized yeasts and bacteria that inhabit the sugar-rich environment of floral nectar consume the available nutrients, such as sugars and amino acids. plos.org Through their metabolic processes, these microorganisms release a variety of volatile organic compounds, which alter the chemical environment of the nectar. plos.org The production of this compound in nectar is therefore a consequence of the growth and metabolic function of yeast communities, particularly species within the genus Metschnikowia. plos.org The available studies demonstrate that the composition of the microbial community dictates the volatile profile, not the other way around. plos.org

Computational Chemistry and Molecular Modeling of Prenyl Isobutyrate

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental in elucidating the electronic structure of prenyl isobutyrate. These methods, such as ab initio Hartree-Fock (HF) self-consistent field (SCF) calculations and density functional theory (DFT), provide a detailed picture of the molecule's geometry and electronic properties. capes.gov.brarxiv.org For instance, calculations can determine the equilibrium geometries, energies, and even NMR shifts of the molecule and its aggregates. capes.gov.br

One area of focus has been on the electronic structure of related ester enolates, which can provide insights into the reactivity of the ester group in this compound. capes.gov.br Studies on similar compounds, like methyl isobutyrate, have shown that nonplanar enolate structures, where a π-interaction between a metal atom and the C=C double bond exists, can be more stable than planar structures. capes.gov.br The electronic circular dichroism (ECD) spectra of related prenylated and geranylated coumarins have been successfully calculated using quantum mechanical methods to determine their absolute configurations. researchgate.netmdpi.com These calculations are crucial for understanding the molecule's stereochemistry and have been validated against experimental data. researchgate.netmdpi.com

The table below summarizes some of the computed properties for this compound available from public databases, which are derived from computational models. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 156.22 g/mol | nih.gov |

| XLogP3-AA | 2.7 | nih.gov |

| Monoisotopic Mass | 156.115029749 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 153 | nih.gov |

| Isotope Atom Count | 0 | nih.gov |

| Defined Atom Stereocenter Count | 0 | nih.gov |

| Undefined Atom Stereocenter Count | 0 | nih.gov |

| Defined Bond Stereocenter Count | 0 | nih.gov |

| Undefined Bond Stereocenter Count | 0 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

| Compound Is Canonicalized | Yes | nih.gov |

This data is computationally generated and provides a theoretical profile of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics (MD) simulations offer a powerful tool to study the conformational landscape and flexibility of molecules like this compound in various environments. researchgate.netnih.govarxiv.orgwiley.commdpi.com These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govarxiv.orgwiley.com All-atom, explicit-solvent MD simulations are particularly useful for understanding how the molecule behaves in a solution. researchgate.net

While specific MD studies focusing solely on this compound are not extensively documented in the provided search results, the principles of MD are widely applied to similar and larger systems containing prenyl groups. For example, MD simulations have been used to study the conformational preferences of catalytically active peptides and to understand how temperature affects their structure. nih.gov In the context of larger biomolecules, MD simulations help in understanding how ligand binding affects protein conformation. researchgate.netacs.org For flexible molecules, MD-based conformational searches are crucial for simulating properties like collision cross sections (CCSs) observed in ion mobility-mass spectrometry. wiley.com

The insights from MD simulations on related compounds suggest that this compound likely possesses significant conformational flexibility due to its rotatable bonds. The prenyl group, in particular, can adopt various orientations, which could be crucial for its interaction with biological targets.

Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netconicet.gov.arf1000research.comnih.govnih.govplos.orgf1000research.comljmu.ac.uk This method is extensively used in drug discovery to screen for potential inhibitors of enzymes or receptors. conicet.gov.arnih.govplos.org For this compound, docking studies could reveal how it might interact with the active site of various proteins.

Although specific docking studies for this compound are not detailed in the provided results, research on structurally related prenylated compounds provides valuable insights. For instance, docking studies on prenylated flavonoids have been used to understand their inhibitory activity against enzymes like xanthine (B1682287) oxidase and α-glucosidase. researchgate.netconicet.gov.ar These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the prenyl group and amino acid residues in the protein's binding pocket. researchgate.netconicet.gov.ar

In one study, the related compound prenol showed strong binding ability with DAF-16, HSF-1, and SKN-1 transcription factors in silico. researchgate.net The binding energies from such studies can help rank potential biological targets. For example, docking of S-prenyl and other S-polyisoprenylated substrates with polyisoprenylated methylated protein methyl esterase (PMPMEase) showed that the binding energy increased with the length of the isoprenyl chain, indicating the importance of this moiety for binding affinity. nih.gov

Table 2: Example Binding Energies from Docking Studies of Prenyl-Related Compounds

| Ligand | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Prenol | HSF-1 | -3.447 |

| Prenol | DAF-16 | -3.114 |

| Prenol | SKN-1 | -2.92 |

| 2′,4′-dihydroxy-5′-(1‴,1‴-dimethylallyl)-8-prenylpinocembrin | Xanthine Oxidase | -7.3297 |

| S-prenyl (C-5) substrate | PMPMEase | -13.48 |

This table showcases binding energies of compounds structurally related to this compound with various protein targets, illustrating the application of docking studies. conicet.gov.arnih.govresearchgate.net

Predictive Modeling of Molecular Properties and Interactions

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of compounds with their biological activity or other properties. nih.govresearchgate.net These models can then be used to predict the activity of new or untested compounds.

For prenylated compounds, QSAR models have been developed to understand their antimicrobial potency. nih.gov These studies have identified that molecular descriptors related to shape (flexibility and globularity) and the volume and surface area of hydrophilic/hydrophobic regions are important for activity. nih.gov Such models can predict the activity of compounds with an accuracy of 71-88%. nih.gov

While a specific QSAR model for this compound was not found, the principles can be applied. For example, a QSAR model for diiodocoumarin derivatives as antimicrobial agents showed that the partition coefficient and atomic charges were significant descriptors. researchgate.net Similarly, predictive models for protein prenylation motifs have been developed to understand substrate specificity for enzymes like farnesyltransferase and geranylgeranyltransferase. nih.gov These models, often available as web servers, can predict whether a protein is likely to be prenylated. nih.gov

The EPI Suite is a tool that provides estimations for physical/chemical properties and environmental fate. thegoodscentscompany.com For this compound, it predicts properties like the Henry's Law constant and its biodegradability. thegoodscentscompany.com

This data is based on predictive models that estimate the compound's environmental behavior. thegoodscentscompany.com

Emerging Research Frontiers and Methodological Advancements

The study of prenyl isobutyrate, a hemiterpene ester, is entering a new phase driven by technological and methodological breakthroughs. These advancements are enabling researchers to explore its synthesis, biological interactions, and potential applications with unprecedented depth and efficiency. From high-throughput screening integrated with advanced analytical techniques to the development of novel biocatalytic production systems and sophisticated computational modeling, the frontiers of research on this compound and related volatile compounds are rapidly expanding.

Q & A

Q. What are the established protocols for synthesizing prenyl isobutyrate with high purity, and how can reproducibility be ensured?

Methodological Answer: this compound synthesis typically involves esterification of isobutyric acid with prenol under acid catalysis. To ensure reproducibility, document reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and employ purification techniques like fractional distillation or column chromatography. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical for verifying purity . Replicate procedures across multiple batches and cross-validate results with independent labs to confirm consistency .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

Methodological Answer: Combine chromatographic (GC-MS, HPLC) and spectroscopic methods (FT-IR, NMR) for structural elucidation. For quantification in mixtures, use GC-FID with internal standards (e.g., deuterated analogs) to minimize matrix effects. Differential scanning calorimetry (DSC) can assess thermal stability, while mass spectrometry fragmentation patterns confirm molecular identity .

Q. How does pH influence the hydrolytic stability of this compound, and what experimental designs are suitable for assessing degradation kinetics?

Methodological Answer: Conduct accelerated stability studies by incubating this compound in buffered solutions (pH 1–12) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy or HPLC, applying the Arrhenius equation to extrapolate shelf-life under standard conditions. Include controls for autocatalysis and validate degradation products via LC-MS .

Advanced Research Questions

Q. What computational models can predict the reactivity of this compound in esterification or transesterification reactions, and how do they align with empirical data?

Methodological Answer: Use density functional theory (DFT) to model transition states and calculate activation energies for reaction pathways. Compare predicted outcomes (e.g., regioselectivity) with experimental results from kinetic studies. Discrepancies may indicate solvent effects or catalyst interactions not accounted for in simulations. Validate models using isotopic labeling or <i>in situ</i> spectroscopy .

Q. How can contradictory data on this compound’s thermodynamic properties (e.g., enthalpy of formation, vapor pressure) be resolved?

Methodological Answer: Perform meta-analyses of published datasets, identifying outliers via Grubbs’ test. Re-measure disputed properties using calibrated instruments (e.g., bomb calorimetry for enthalpy) under standardized conditions. Evaluate solvent purity and instrument calibration logs from original studies to isolate error sources .

Q. What strategies optimize this compound’s enantioselective synthesis, and how do chiral catalysts influence stereochemical outcomes?

Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification. Use polarimetry and chiral HPLC to determine enantiomeric excess (ee). Kinetic resolution studies can identify catalyst-substrate interactions, while X-ray crystallography of intermediates reveals stereochemical control mechanisms .

Q. How does this compound interact with biological membranes in <i>in vitro</i> models, and what assays quantify its permeability or partitioning?

Methodological Answer: Employ Franz diffusion cells with synthetic lipid bilayers or Caco-2 cell monolayers to measure permeability. Use fluorescence microscopy with lipophilic probes (e.g., Nile Red) to visualize partitioning. Data should be normalized to reference compounds (e.g., testosterone for high permeability) and analyzed using the apparent permeability coefficient (Papp) .

Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For EC50/LC50 determination, bootstrap resampling provides confidence intervals. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties during longitudinal studies?

Methodological Answer: Implement quality control protocols, including certificate of analysis (CoA) verification for each batch. Use multivariate analysis (PCA) to correlate variability with synthesis parameters (e.g., catalyst aging). Store samples under inert atmospheres and monitor stability via periodic re-testing .

Q. What methodologies validate the absence of genotoxic impurities in this compound synthesized via novel routes?

Methodological Answer: Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) using bacterial and mammalian cell lines. Complement with LC-MS/MS to detect trace impurities (ppb level). For unknown peaks, employ high-resolution mass spectrometry (HRMS) and database matching (e.g., NIST) .

Contradictory Evidence & Gap Analysis

Q. How can conflicting reports on this compound’s catalytic inhibition in enzymatic assays be reconciled?

Methodological Answer: Replicate assays under uniform conditions (pH, temperature, substrate concentration). Test for non-competitive vs. uncompetitive inhibition via Lineweaver-Burk plots. Evaluate enzyme source purity (SDS-PAGE) and pre-incubation times, as impurities or time-dependent binding may explain discrepancies .

Q. What gaps exist in the mechanistic understanding of this compound’s role as a flavor or pheromone precursor, and how can they be addressed?

Methodological Answer: Existing studies lack <i>in vivo</i> tracer experiments to map metabolic pathways. Use <sup>13</sup>C-labeled this compound in model organisms (e.g., Drosophila), followed by metabolomics (LC-HRMS) to identify downstream metabolites. Compare with transcriptomic data to link biotransformation to gene expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.